molecular formula C18H28N2O4 B4235734 3-(1-adamantylamino)-1-ethyl-2,5-pyrrolidinedione acetate

3-(1-adamantylamino)-1-ethyl-2,5-pyrrolidinedione acetate

Cat. No. B4235734
M. Wt: 336.4 g/mol
InChI Key: BWZBQKXHXYOHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-adamantylamino)-1-ethyl-2,5-pyrrolidinedione acetate is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is also known as Memantine, which is a medication used to treat moderate to severe Alzheimer's disease.

Mechanism of Action

Memantine works by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain. These receptors are involved in the regulation of synaptic plasticity, which is the ability of the brain to change and adapt to new information. By blocking these receptors, Memantine helps to reduce the excessive stimulation of the brain that is seen in neurodegenerative disorders.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It has also been shown to reduce the production of reactive oxygen species (ROS), which can damage neurons and contribute to neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using Memantine in lab experiments include its well-characterized mechanism of action, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, the limitations of using Memantine include its high cost, its limited availability, and the potential for off-target effects.

Future Directions

There are several future directions for the research on Memantine. One area of interest is the potential use of Memantine in combination with other drugs for the treatment of neurodegenerative disorders. Another area of interest is the investigation of Memantine's effects on other neurotransmitter systems in the brain. Finally, there is a need for further research on the long-term effects of Memantine use.

Scientific Research Applications

Memantine has been extensively studied for its potential therapeutic properties in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been investigated for its potential use in treating depression, anxiety, and addiction.

properties

IUPAC Name

acetic acid;3-(1-adamantylamino)-1-ethylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.C2H4O2/c1-2-18-14(19)6-13(15(18)20)17-16-7-10-3-11(8-16)5-12(4-10)9-16;1-2(3)4/h10-13,17H,2-9H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZBQKXHXYOHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)NC23CC4CC(C2)CC(C4)C3.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-adamantylamino)-1-ethyl-2,5-pyrrolidinedione acetate
Reactant of Route 2
3-(1-adamantylamino)-1-ethyl-2,5-pyrrolidinedione acetate
Reactant of Route 3
3-(1-adamantylamino)-1-ethyl-2,5-pyrrolidinedione acetate
Reactant of Route 4
3-(1-adamantylamino)-1-ethyl-2,5-pyrrolidinedione acetate
Reactant of Route 5
3-(1-adamantylamino)-1-ethyl-2,5-pyrrolidinedione acetate
Reactant of Route 6
Reactant of Route 6
3-(1-adamantylamino)-1-ethyl-2,5-pyrrolidinedione acetate

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